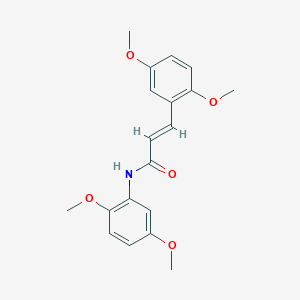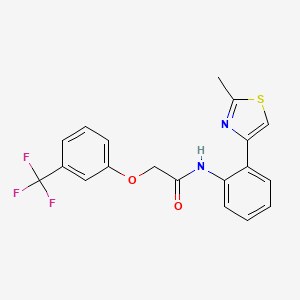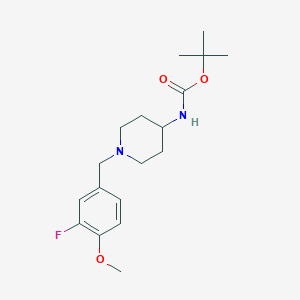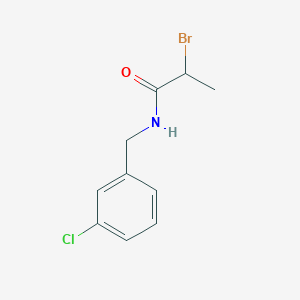
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide” is a chemical compound with the CAS Number: 308292-47-9 . It has a molecular weight of 328.32 and its IUPAC name is (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)-2-propenamide . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2O5/c1-23-14-7-8-16(24-2)15(11-14)18-17(20)9-6-12-4-3-5-13(10-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-6+ . This indicates the presence of various functional groups in the molecule, including two methoxy groups, an amide group, and a nitro group .Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用
Catalytic Applications
Research on similar compounds has explored their use in catalytic applications, such as the hydroamination/cyclization of aminoalkenes. For instance, studies on group 4 metal complexes with bis(carboxamide) proligands have shown potential in catalysis, albeit with varying efficiency based on the metal and ligand structure (Gott et al., 2007).
Polymer Synthesis and Properties
A significant area of research for compounds with similar structures is in the development of aromatic polyamides and polyimides. These materials have been synthesized using various monomers and have demonstrated valuable properties such as solubility in polar solvents, high thermal stability, and the ability to form transparent and flexible films. Such characteristics make them suitable for a wide range of applications, including electronics and materials science (Yang & Lin, 1995).
Electrochromic and Electrofluorescent Materials
Compounds incorporating bis(diphenylamino)-fluorene units have been studied for their electroactive properties, leading to the development of polyamides that exhibit electrochromic and electrofluorescent dual-switching capabilities. These materials are notable for their solubility, thermal stability, and reversible multicolor electrochromic characteristics, which are of interest for advanced display and sensor technologies (Sun et al., 2016).
High-Performance Polymers
The synthesis of aromatic polyamides and polyimides based on specific diamine monomers has led to materials with remarkable performance characteristics. These include high glass transition temperatures, excellent thermal stability, and solubility in organic solvents, making them suitable for high-performance engineering applications (Hsiao et al., 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
The primary targets of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide are currently unknown. This compound is structurally similar to other amphetamine derivatives , which typically exert their effects by interacting with monoamine transporters, particularly the dopamine transporter (DAT) . .
Mode of Action
The mode of action of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamideGiven its structural similarity to other amphetamine derivatives , it may interact with its targets in a similar manner, potentially leading to increased neurotransmitter release or inhibition of neurotransmitter reuptake.
Biochemical Pathways
The biochemical pathways affected by (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide are currently unknown. Amphetamine derivatives are known to affect several biochemical pathways, including those involved in the synthesis, release, and reuptake of monoamine neurotransmitters
特性
IUPAC Name |
(E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-6-8-17(24-3)13(11-14)5-10-19(21)20-16-12-15(23-2)7-9-18(16)25-4/h5-12H,1-4H3,(H,20,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLVCPBXGATLCT-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2927464.png)
![2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2927465.png)
![2,6-Dichloro-4-[(E)-2-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2927466.png)
![Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2927468.png)
![ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2927469.png)


![Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2927472.png)

![(2Z)-2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2927478.png)

![N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B2927482.png)
